molecular formula C23H27ClO7 B600870 3'-Epi Empagliflozin CAS No. 864070-43-9

3'-Epi Empagliflozin

Katalognummer B600870
CAS-Nummer: 864070-43-9
Molekulargewicht: 450.91
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Empagliflozin is a potent and selective inhibitor of sodium glucose co-transporter 2 (SGLT2) used to improve glycemic control in adults with type 2 diabetes mellitus . It works by reducing the renal reabsorption of filtered glucose and lowering the renal tubular threshold for glucosuria .


Synthesis Analysis

The synthesis of Empagliflozin involves several steps. The key tactical stage involves I/Mg exchange of aryl iodide followed by addition to glucono lactone in THF. Subsequent in situ treatment of the resulting lactol with HCl in MeOH produces β-anomeric methyl glycopyranoside which is, without isolation, directly reduced with Et3SiH mediated by AlCl3 as a Lewis acid in CH2Cl2/MeCN to afford Empagliflozin in 50% overall yield .


Molecular Structure Analysis

Empagliflozin has a complex molecular structure. It is a C-glucoside phlorizin analog and has the highest selectivity for SGLT2 over SGLT1 (approximately 2700-fold) among the “flozin” drugs .


Chemical Reactions Analysis

Empagliflozin works by inhibiting the SGLT2 protein, reducing the reabsorption of glucose in the kidney, and causing increased urinary glucose elimination . This mechanism is independent of insulin, making it effective at any disease stage .


Physical And Chemical Properties Analysis

Empagliflozin has been incorporated into Zinc Oxide nanoparticles using the surface physio-sorption technique . The tailored product was characterized using various techniques, revealing mono-dispersion of nanoparticles and sphere-like form with an average particle size of 17 nm .

Wissenschaftliche Forschungsanwendungen

1. Behandlung von Typ-2-Diabetes mellitus (T2DM) Empagliflozin ist ein oral einzunehmender Hemmer des Natrium-Glucose-Cotransporters 2 (SGLT2), der die Glukoseexkretion im Urin erhöht. Dies trägt zu einer verbesserten Blutzuckerkontrolle, einem besseren Glukosestoffwechsel, einer reduzierten Glukotoxizität und einer Insulinresistenz bei {svg_1}. Es senkt wirksam den Nüchternblutzucker, den postprandialen Blutzucker, den durchschnittlichen täglichen Glukosewert und das glykierte Hämoglobin A1C (HbA1C) bei Patienten mit T2DM {svg_2}.

Gewichtsreduktion bei T2DM-Patienten

Empagliflozin führt auch zu einer signifikanten Gewichtsreduktion bei Patienten mit T2DM, was für die Behandlung der Krankheit vorteilhaft ist {svg_3}.

Behandlung von Herzinsuffizienz (HF)

Empagliflozin hat sich als Durchbruch in der Behandlung von Herzinsuffizienz (HF) erwiesen. Es wurde gezeigt, dass es Krankenhausaufenthalte wegen HF und die Anzahl der Todesfälle aus kardiovaskulären Gründen reduziert {svg_4}.

Nephroprotektive Effekte

Empagliflozin hat eine nephroprotektive Wirkung gezeigt. Es reduziert die Häufigkeit von Nierenerkrankungen, einschließlich des Todes aus nierenerkrankungsbedingten Ursachen, sowie das Risiko eines Nierenversagens im Endstadium {svg_5}.

5. Anwendung bei Patienten mit chronischer Nierenerkrankung (CKD) Die EMPA-KIDNEY-Studie zeigte, dass Empagliflozin wohltuende Auswirkungen auf die Nierenfunktion und die CV-Mortalität bei Patienten mit CKD, mit oder ohne DM, hat, die bereits angemessene Dosen von ACEi/ARB erhalten {svg_6}.

6. Anwendung bei akuter dekompensierter Herzinsuffizienz (ADHF) Die EMPAG-HF-Studie zeigte, dass die frühzeitige Zugabe von Empagliflozin zu einer Standardtherapie mit Diuretika die Urinausscheidung erhöht, ohne die Nierenfunktion bei Patienten mit akuter dekompensierter Herzinsuffizienz zu beeinträchtigen {svg_7}.

Pharmakokinetische Anwendungen

Es wurden Forschungsarbeiten durchgeführt, um eine einfache analytische Methode zur Bestimmung der Empagliflozin-Spiegel in biologischen Flüssigkeiten zu entwickeln und zu validieren und um die Auswirkungen von Grapefruit-Saft auf die Pharmakokinetik von Empagliflozin bei Ratten weiter zu bewerten {svg_8}.

Potenzielles Antikrebsmittel

Es gibt laufende Forschungsarbeiten zur möglichen Verwendung von Empagliflozin als Antikrebsmittel {svg_9}.

Wirkmechanismus

Target of Action

Empagliflozin is an inhibitor of sodium-glucose co-transporter-2 (SGLT2) . SGLT2 is the transporter primarily responsible for the reabsorption of glucose in the kidney . It is used clinically as an adjunct to diet and exercise, often in combination with other drug therapies, for the management of type 2 diabetes mellitus .

Mode of Action

Empagliflozin lowers blood glucose levels by preventing glucose reabsorption in the kidneys, thereby increasing the amount of glucose excreted in the urine . It has a relatively long duration of action requiring only once-daily dosing . The effects of empagliflozin in heart failure with preserved ejection fraction (HFpEF) appeared to be predominantly mediated by inhibition of NHE1 (Na+/H+ exchanger 1) , with SGLT2 playing a less prominent role .

Biochemical Pathways

Empagliflozin’s pharmacological action mainly affects cardiomyocyte oxidative stress modulation, and greatly influences cardiomyocyte stiffness, myocardial extracellular matrix remodeling, heart concentric hypertrophy, and systemic inflammation . It also modulates the PI3K/AKT/P21 signaling pathway in the senescent liver .

Pharmacokinetics

Following single and multiple oral doses, empagliflozin is rapidly absorbed and reaches peak plasma concentrations after approximately 1.33–3.0 hours, before showing a biphasic decline . The mean terminal half-life ranged from 10.3 to 18.8 hours in multiple-dose studies . Oral clearance at steady state was similar to corresponding single-dose values, suggesting linear pharmacokinetics with respect to time .

Result of Action

Empagliflozin could reverse 59% of the protein alterations found in HFpEF . It ameliorates myocardial extracellular matrix remodeling, cardiomyocyte stiffness, and concentric hypertrophy . It also reduces the incidence of renal events, including death from renal causes, as well as the risk of end-stage renal failure .

Zukünftige Richtungen

Empagliflozin has shown promising results in reducing major adverse cardiac events and all-cause mortality, supporting its use in patients with type 2 diabetes mellitus and increased cardiovascular risk . Future studies are anticipated to add to the growing knowledge of the SGLT2 inhibitor class and discover possibilities for new disease states to benefit from Empagliflozin .

Biochemische Analyse

Biochemical Properties

3’-Epi Empagliflozin interacts with the SGLT2 transporter, which is primarily responsible for the reabsorption of glucose in the kidney . By inhibiting this co-transport, 3’-Epi Empagliflozin allows for a marked increase in glucosuria and decrease in blood glucose levels .

Cellular Effects

3’-Epi Empagliflozin has shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect against heart failure with preserved ejection fraction partly by inhibiting the senescence-associated STAT1–STING axis . It also increases urine output without affecting renal function in patients with acute decompensated heart failure .

Molecular Mechanism

The molecular mechanism of 3’-Epi Empagliflozin involves its binding to the SGLT2 transporter, inhibiting the co-transport of sodium and glucose out of the filtrate in the kidneys . This leads to increased urinary glucose excretion and thus contributes to improved glycemic control, better glucose metabolism, reduced glucotoxicity, and insulin resistance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Epi Empagliflozin have been observed to change over time. For instance, in a study on patients with ST-elevation myocardial infarction undergoing primary PCI, empagliflozin treatment resulted in a significant increase in left ventricular ejection fraction 40 days after primary PCI .

Dosage Effects in Animal Models

In animal models, the effects of 3’-Epi Empagliflozin have been found to vary with different dosages. For instance, in a study on the cardioprotective mechanisms of SGLT2 inhibitors, empagliflozin was found to improve ventricular dilatation and ejection fraction reduction in diabetic hearts .

Metabolic Pathways

3’-Epi Empagliflozin is involved in the metabolic pathway of glucose reabsorption in the kidneys. It inhibits the SGLT2 transporter, which mediates the majority of glucose reabsorption by the kidney . This leads to increased urinary glucose excretion and improved glycemic control .

Transport and Distribution

3’-Epi Empagliflozin is transported and distributed within cells and tissues via its interaction with the SGLT2 transporter . By inhibiting this transporter, it affects the localization and accumulation of glucose within the cells .

Subcellular Localization

The subcellular localization of 3’-Epi Empagliflozin is primarily at the SGLT2 transporter located on the apical membrane of cells in the early proximal tubule of the kidneys . This is where it exerts its effects, leading to increased urinary glucose excretion and improved glycemic control .

Eigenschaften

IUPAC Name

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3R)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19-,20-,21+,22-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWASQILIWPZMG-VUOLKEHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701113221
Record name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

864070-43-9
Record name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864070-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-epi Empagliflozin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3R)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701113221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-EPI EMPAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU69F6Q4ZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Epi Empagliflozin
Reactant of Route 2
3'-Epi Empagliflozin
Reactant of Route 3
3'-Epi Empagliflozin
Reactant of Route 4
Reactant of Route 4
3'-Epi Empagliflozin
Reactant of Route 5
Reactant of Route 5
3'-Epi Empagliflozin
Reactant of Route 6
Reactant of Route 6
3'-Epi Empagliflozin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.